Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of 1-(pyridin-4-yl)ethanamine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include maintaining an inert atmosphere (such as nitrogen or argon) and controlling the temperature between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with a focus on scalability and purity. The use of large-scale reactors and precise control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with proteins and enzymes, influencing their activity and function. This interaction is crucial for its role in proteomics research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Methyl[(1S)-1-(pyridin-4-yl)ethyl]amine: Similar in structure but differs in the stereochemistry of the ethylamine group.
4-Pyridinemethanamine, N,α-dimethyl-, hydrochloride: Similar in structure but contains additional methyl groups.
Methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride: Similar in structure but differs in the position of the pyridine ring.
Uniqueness
Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly valuable in proteomics research and potential therapeutic applications .
Properties
Molecular Formula |
C8H14Cl2N2 |
---|---|
Molecular Weight |
209.11 g/mol |
IUPAC Name |
N-methyl-1-pyridin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H |
InChI Key |
MOUVDOSWBGJREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.Cl.Cl |
Origin of Product |
United States |
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